ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE
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Overview
Description
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a pyridine ring, a thiophene ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of intermediate compounds
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine and thiophene derivatives with comparable functional groups. Examples include:
- Ethyl 2-{[(5-chloro-2-pyridinyl)amino]carbothioyl}amino-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate
- Ethyl 2-{[(2-chlorobenzoyl)amino]carbothioyl}amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
What sets ETHYL 2-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}-4-METHYL-5-(4-TOLUIDINOCARBONYL)-3-THIOPHENECARBOXYLATE apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H20ClN3O4S |
---|---|
Molecular Weight |
457.9g/mol |
IUPAC Name |
ethyl 2-[(2-chloropyridine-3-carbonyl)amino]-4-methyl-5-[(4-methylphenyl)carbamoyl]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H20ClN3O4S/c1-4-30-22(29)16-13(3)17(20(28)25-14-9-7-12(2)8-10-14)31-21(16)26-19(27)15-6-5-11-24-18(15)23/h5-11H,4H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
QOTOQRDVTLVQHY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)C)NC(=O)C3=C(N=CC=C3)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)C)NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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